Cas no 473987-07-4 (Ethyl 4-(piperidin-4-yl)butanoate hydrochloride)
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
- 4-Piperidinebutanoicacid, ethyl ester, hydrochloride (1:1)
- ethyl 4-piperidin-4-ylbutanoate,hydrochloride
- ETHYL 4-PIPERIDINEBUTYRATE HCL
- 4-Piperidin-4-yl-butyric acid ethyl ester hydrochloride
- 4-Piperidinebutanoic Acid,Ethyl Ester,Hydrochloride
- Ethyl 4-piperidinebutyrate hydrochloride
- FT-0748608
- A7265
- Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1)
- 4-piperidin-4-yl-butyric acid ethyl ester hydrochloride, AldrichCPR
- ethyl 4-piperidin-4-ylbutanoate;hydrochloride
- MFCD09800461
- F2167-8135
- 4-Piperidin-4-ylbutyric acid ethyl ester HCl
- CS-0172354
- AKOS015845506
- 473987-07-4
- DTXSID20676382
- AB52535
- AS-37708
- Q-102116
- YTA98707
- Ethyl4-(piperidin-4-yl)butanoatehydrochloride
- DB-031661
-
- MDL: MFCD09800461
- Inchi: 1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H
- InChI Key: NMPWYBAVVLQTIN-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CCCC1CCNCC1)=O
Computed Properties
- Exact Mass: 235.13400
- Monoisotopic Mass: 235.1339066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 165
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 38.33000
- LogP: 2.85020
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179576-5g |
ethyl 4-(piperidin-4-yl)butanoate hydrochloride |
473987-07-4 | 97% | 5g |
$491 | 2021-08-05 | |
| TRC | E288091-100mg |
ethyl 4-(piperidin-4-yl)butanoate hydrochloride |
473987-07-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E288091-500mg |
ethyl 4-(piperidin-4-yl)butanoate hydrochloride |
473987-07-4 | 500mg |
$ 435.00 | 2022-06-05 | ||
| TRC | E288091-1g |
ethyl 4-(piperidin-4-yl)butanoate hydrochloride |
473987-07-4 | 1g |
$ 680.00 | 2022-06-05 | ||
| Fluorochem | 046292-250mg |
Ethyl 4-piperidinebutyrate hydrochloride |
473987-07-4 | 95% | 250mg |
£87.00 | 2022-03-01 | |
| Chemenu | CM179576-1g |
ethyl 4-(piperidin-4-yl)butanoate hydrochloride |
473987-07-4 | 97% | 1g |
$213 | 2024-07-16 | |
| abcr | AB284597-250 mg |
4-Piperidin-4-yl-butyric acid ethyl ester hydrochloride; 97% |
473987-07-4 | 250mg |
€373.70 | 2023-04-26 | ||
| abcr | AB284597-1 g |
4-Piperidin-4-yl-butyric acid ethyl ester hydrochloride; 97% |
473987-07-4 | 1g |
€694.00 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1263657-250mg |
ETHYL 4-PIPERIDINEBUTYRATE HCL |
473987-07-4 | 97% | 250mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1263657-1g |
ETHYL 4-PIPERIDINEBUTYRATE HCL |
473987-07-4 | 97% | 1g |
$485 | 2024-06-06 |
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Suppliers
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride: A Comprehensive Overview
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a compound with the CAS number 473987-07-4, has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has been the subject of extensive studies aimed at elucidating its potential applications and mechanisms of action. The hydrochloride salt form of this compound enhances its solubility and stability, making it a valuable candidate for further exploration in drug development.
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a butanoate ester linked to a piperidine ring, with the addition of a hydrochloride moiety. This configuration imparts specific pharmacological properties that make it attractive for various therapeutic applications. The piperidine ring, in particular, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.
Recent research has highlighted the potential of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride in the development of central nervous system (CNS) therapeutics. Studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play crucial roles in regulating mood, cognition, and motor function, making this compound a promising candidate for treating neurological disorders such as depression, anxiety, and Parkinson's disease.
In addition to its CNS applications, Ethyl 4-(piperidin-4-yl)butanoate hydrochloride has shown promise in the area of pain management. Preclinical studies have indicated that this compound may exert analgesic effects by interacting with opioid receptors and other pain-signaling pathways. The ability to modulate these pathways without causing significant side effects makes it an attractive option for developing novel pain relief medications.
The synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the ester linkage between piperidine and butanoic acid, followed by conversion to the hydrochloride salt. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to enhance reaction efficiency and selectivity.
One of the most compelling aspects of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is its potential for structural modification. By varying the substituents on the piperidine ring or the ester moiety, researchers can fine-tune its pharmacological properties to target specific therapeutic indications. This flexibility makes it a valuable scaffold for drug discovery efforts aimed at developing next-generation therapeutics.
The pharmacokinetic profile of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is another area of active investigation. Studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for optimizing dosing regimens and minimizing potential side effects. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to gain detailed insights into its metabolic pathways.
Regulatory considerations are also an important aspect of developing Ethyl 4-(piperidin-4-yl)butanoate hydrochloride as a therapeutic agent. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound is produced consistently and safely. Additionally, preclinical and clinical trials must be conducted to demonstrate its efficacy and safety before it can be approved for human use.
The future prospects for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in bringing this compound from the laboratory to clinical practice. As our understanding of its mechanisms of action continues to grow, new opportunities for innovation are likely to emerge.
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